4',5,6,7,8-Pentahydroxy-3-methoxyflavone

Antiproliferative Activity Cell Differentiation Cancer Stem Cells

4',5,6,7,8-Pentahydroxy-3-methoxyflavone (also known as Annagenin, 4',5,6,7,8-PHMF) is a naturally occurring 3'-O-methylated flavonoid. First isolated from Trifolium repens (white clover) shoots and roots in the presence of the arbuscular mycorrhizal fungus Glomus intraradices, it belongs to a rare category of highly hydroxylated flavones.

Molecular Formula C16H12O8
Molecular Weight 332.26 g/mol
Cat. No. B1259850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4',5,6,7,8-Pentahydroxy-3-methoxyflavone
Synonyms4',5,6,7,8-pentahydroxy-3-methoxyflavone
4',5,6,7,8-PHMF
Molecular FormulaC16H12O8
Molecular Weight332.26 g/mol
Structural Identifiers
SMILESCOC1=C(OC2=C(C(=C(C(=C2C1=O)O)O)O)O)C3=CC=C(C=C3)O
InChIInChI=1S/C16H12O8/c1-23-16-10(19)8-9(18)11(20)12(21)13(22)15(8)24-14(16)6-2-4-7(17)5-3-6/h2-5,17-18,20-22H,1H3
InChIKeyJUGBAJMHADCTKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4',5,6,7,8-Pentahydroxy-3-methoxyflavone Procurement: Structural Class & Baseline Characteristics


4',5,6,7,8-Pentahydroxy-3-methoxyflavone (also known as Annagenin, 4',5,6,7,8-PHMF) is a naturally occurring 3'-O-methylated flavonoid [1]. First isolated from Trifolium repens (white clover) shoots and roots in the presence of the arbuscular mycorrhizal fungus Glomus intraradices, it belongs to a rare category of highly hydroxylated flavones [2]. The compound has the molecular formula C16H12O8 (MW 332.26 g/mol) and is characterized by a unique pattern of five hydroxyl groups on the A and B rings, combined with a single methoxy substitution at the C-3' position [1].

1
Ring‑A hydroxylation SAR probe with rare 5,6,7,8‑tetrahydroxy pattern
2
Reported cell‑fate modulation screening in undifferentiated leukemia models
3
Lipophilicity‑comparison tool for membrane interaction studies (XlogP context)

Why 4',5,6,7,8-Pentahydroxy-3-methoxyflavone Cannot Be Replaced by Common Analogs


Generic substitution with common, bulk-available flavonoids like quercetin or myricetin is invalid due to a unique and functionally critical combination of structural features: the 5,6,7,8-tetrahydroxy A-ring pattern coupled with a 3'-methoxy-4'-hydroxy B-ring arrangement [1]. This precise hydroxylation/methoxylation signature is linked to a patented antiproliferative effect involving cell cycle arrest and monocyte differentiation not shared by typical pentahydroxyflavonoids [2]. Furthermore, in-source comparisons show that replacing the 5,6,7,8-tetrahydroxy pattern with a 5,7-dihydroxy pattern catastrophically alters lipophilicity (XlogP shift from 1.9 to ~2.5), fundamentally changing membrane partitioning behavior and biological target engagement [1].

Target 4′,5,6,7,8‑PHMF
Quercetin / Myricetin 5,6,7,8‑tetrahydroxy A‑ring and 3′‑OMe‑4′‑OH B‑ring pattern is absent; common flavones lack the differentiation‑inducing response reported for this scaffold.
Target XlogP ~1.9
5,7‑dihydroxyflavones (XlogP ~2.5) Replacement shifts lipophilicity upward, which may alter membrane partitioning and target‑engagement profile; membrane interaction context may not transfer.
Target A‑ring catechol‑like motif
Apigenin / Luteolin Only 5,7‑dihydroxy pattern present; additional 6,8‑OH groups drive metal‑chelation stoichiometry and redox behavior; SAR endpoints may diverge.

Quantitative Differentiation Guide for 4',5,6,7,8-Pentahydroxy-3-methoxyflavone


Differential Antiproliferative Potency: Targeting Undifferentiated Leukemia Cells vs. Quercetin

Proprietary patent data indicates that 4',5,6,7,8-pentahydroxy-3-methoxyflavone demonstrates a 'pronounced' ability to arrest the proliferation of undifferentiated cells and induce their differentiation into monocytes [1]. This is a mechanistically distinct activity profile compared to the ubiquitous flavonoid quercetin, which, while a potent antioxidant, typically exerts antiproliferative effects through broad kinase inhibition and is a known mutagenic and potentially tumorigenic agent [2]. This differentiation-inducing property positions 4',5,6,7,8-pentahydroxy-3-methoxyflavone as a targeted differentiation therapy candidate, a function not associated with its generalist analog quercetin.

Differentiation vs. Quercetin
Class‑level inference
Induces monocyte differentiation of undifferentiated cells (patent data); quercetin shows broad apoptosis/arrest with reported mutagenic potential.
Supports differentiation‑pathway screening context, not a general antiproliferative benchmark.
Cell line not specified in available sources; verify in target model.
Antiproliferative Activity Cell Differentiation Cancer Stem Cells

Lipophilicity-Driven Membrane Partitioning: A LogP Advantage Over Standard Flavones

The strategic placement of a single methoxy group at C-3' in an otherwise fully hydroxylated scaffold yields a notable physicochemical differentiation. The predicted XlogP of 4',5,6,7,8-pentahydroxy-3-methoxyflavone is 1.9, compared to a significantly lower logP of ~1.6 for the commonly used comparator quercetin (3,3',4',5,7-pentahydroxyflavone) [1]. This enhanced lipophilicity directly translates to superior membrane partitioning and potential bioavailability, without resorting to the fully methylated, biologically inert polymethoxyflavones like tangeretin which have XlogP values >3.0 [2].

XlogP Lipophilicity
Predicted value
XlogP = 1.9 (vs. quercetin ~1.6; tangeretin ~3.2)
Computed lipophilicity supports membrane‑interaction screening; retains hydroxyls unlike fully methylated analogs.
ALOGPS/ChemAxon predictions; experimental logP verification recommended.
Lipophilicity Membrane Permeability Drug-likeness

Structural Uniqueness: 5,6,7,8-Tetrahydroxy Pattern vs. Common 5,7-Dihydroxy Flavones

The compound possesses the rare 5,6,7,8-tetrahydroxy A-ring substitution, which creates a distinct redox environment. The vast majority of biologically available flavones, such as apigenin and luteolin, contain only a 5,7-dihydroxy A-ring [1]. This additional hydroxylation at positions 6 and 8 provides two extra hydrogen bond donors and acceptors, and crucially allows for the formation of a catechol-like motif on the A-ring, which is a key pharmacophore for metal chelation and radical scavenging [2]. This structural feature is the primary determinant of its unique interaction with biological targets, differentiating it from the cheaper, more widely available 5,7-dihydroxyflavone alternatives.

A‑Ring Hydroxylation
Structural context
4 OH groups (5,6,7,8) vs. common 2 OH (5,7) in apigenin/luteolin
Enables distinct metal‑chelation and redox behavior; supports ring‑A hydroxylation SAR analysis.
Binding‑site complementarity must be validated experimentally.
Structure-Activity Relationship Flavonoid Chemistry Antioxidant

Procurement-Driven Application Scenarios for 4',5,6,7,8-Pentahydroxy-3-methoxyflavone


Leukemia & Cancer Stem Cell Differentiation Research

Based on its patented activity, this compound is a prime candidate for research programs seeking to force the differentiation of undifferentiated leukemic or cancer stem cells, a strategy distinct from cytotoxic chemotherapy [1]. Its procurement is justified over common flavonoids like quercetin, which lack this specific differentiation-inducing capability and may even present genotoxicity issues that confound long-term differentiation assays.

Pharmacokinetic/Pharmacodynamic (PK/PD) Studies of Highly Hydroxylated Flavonoids

With its unique combination of a pentahydroxy scaffold and a single methoxy group, this compound serves as an ideal probe molecule for investigating the oral bioavailability and phase II metabolism of highly hydroxylated flavonoids [1]. Its calculated XlogP of 1.9 makes it a superior model for membrane permeation studies compared to the lower XlogP quercetin (1.6) and a more biologically relevant alternative to fully methylated, non-physiological polymethoxyflavones [2].

Structure-Activity Relationship (SAR) Studies on Ring-A Hydroxylation

The rare 5,6,7,8-tetrahydroxy substitution pattern makes this compound an essential structural probe for any research group systematically mapping the contribution of ring-A hydroxylation to flavone bioactivity [1]. It enables direct, head-to-head comparisons with standard 5,7-dihydroxyflavones (e.g., apigenin) to isolate the effect of 6- and 8-position hydroxylation on target binding and enzyme inhibition kinetics.

Application
Selection Property
Validation Focus
Leukemia cell‑fate modulation research
Reported differentiation‑inducing pathway response
Differentiation endpoint assay validation; cell‑cycle arrest context review
Flavonoid membrane permeability studies
Computed lipophilicity profile (XlogP context)
Experimental logP / permeability correlation; oral exposure model verification
Ring‑A hydroxylation SAR mapping
Unique 5,6,7,8‑tetrahydroxy scaffold
Metal‑chelation assay comparison; target‑binding kinetic profiling
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